molecular formula C7H3Cl2NS B1293530 2,6-Dichlorobenzothiazole CAS No. 3622-23-9

2,6-Dichlorobenzothiazole

Cat. No.: B1293530
CAS No.: 3622-23-9
M. Wt: 204.08 g/mol
InChI Key: QDZGJGWDGLHVNK-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzothiazole is an organic compound with the molecular formula C7H3Cl2NS and a molecular weight of 204.08 g/mol . It is a derivative of benzothiazole, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzothiazole can be synthesized through several methods. One common approach involves the reaction of 2-amino-6-chlorobenzothiazole with acetonitrile in the presence of copper chloride and isoamyl nitrite . The reaction mixture is then subjected to column chromatography to isolate the pure compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave-promoted Suzuki-Miyaura coupling reactions has also been reported for the regioselective synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorobenzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

  • Substitution reactions yield various substituted benzothiazoles.
  • Oxidation and reduction reactions produce oxidized or reduced derivatives of this compound.

Scientific Research Applications

2,6-Dichlorobenzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

2,6-Dichlorobenzothiazole can be compared with other benzothiazole derivatives, such as:

  • 2-Chlorobenzothiazole
  • 6-Chlorobenzothiazole
  • 2,6-Dichlorobenzonitrile

Uniqueness: The presence of two chlorine atoms at specific positions on the benzene ring imparts unique chemical properties to this compound, making it more reactive in certain substitution reactions compared to its mono-chlorinated counterparts .

Properties

IUPAC Name

2,6-dichloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZGJGWDGLHVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189773
Record name 2,6-Dichlorobenzothiazole
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Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3622-23-9
Record name 2,6-Dichlorobenzothiazole
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Record name 2,6-Dichlorobenzothiazole
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Record name 2,6-Dichlorobenzothiazole
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Record name 2,6-dichlorobenzothiazole
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Record name 2,6-DICHLOROBENZOTHIAZOLE
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Synthesis routes and methods

Procedure details

2-Amino-6-chlorobenzothiazole (15.7 g, 85 mmol) in H3PO4 (85%) (470 mL) was heated to 100° C. and dissolved. Then clear solution was cooled and vigorously stirred by mechanical stirrer. NaNO2 (17.6 g, 255 mmol) in water (30 mL) was added slowly keeps the temperature below 0° C. Separately a solution of CuSO4/5H2O (85 g), NaCl (107 g) in water (350 mL) was cooled to −5° C. and stirred by mechanical stirrer. After potassium iodide starch paper's color was disappeared diazonium solution was keeping cold and added slowly to the copper chloride solution with vigorous stirring. The reaction mixture was allowed to warm to room temperature. After 1 h water (1 L) and ether (1 L) were added to the reaction mixture and extracted twice. Organic layer was washed by water and dried over anhydrous MgSO4 and concentrated. Crude residue was purified by silica gel chromatography (H/A=4/1, 180 g of silica gel) to provide title compound 101 (7.46 g, 48%).
Name
Quantity
107 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
15.7 g
Type
reactant
Reaction Step Four
Name
Quantity
470 mL
Type
solvent
Reaction Step Four
Name
Quantity
17.6 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
[Compound]
Name
potassium iodide starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
48%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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